(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane
Description
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
(2R,4R)-2-(bromomethyl)-4-(3-methoxyphenyl)oxolane |
InChI |
InChI=1S/C12H15BrO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 |
InChI Key |
VTXPEEMHETYTII-CMPLNLGQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CBr |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(OC2)CBr |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane generally follows multi-step routes starting from chiral precursors, with key steps involving selective functional group transformations and stereocontrolled cyclizations.
Starting Materials and Chiral Precursors
- Chiral diols or protected sugar derivatives serve as common starting points. For example, 1,3-diols with defined stereochemistry can be converted into oxolane rings via intramolecular cyclization reactions.
- The 3-methoxyphenyl substituent is introduced either via nucleophilic substitution or coupling reactions on suitable intermediates.
Key Synthetic Steps
Introduction of the Bromomethyl Group
- The bromomethyl group is introduced by bromination of a hydroxymethyl precursor or via nucleophilic substitution using reagents such as N-bromosuccinimide (NBS) or bromine sources under controlled conditions.
- Reaction conditions such as temperature, solvent, and reagent stoichiometry are critical to avoid side reactions and maintain stereochemical integrity.
Intramolecular Cyclization to Form the Oxolane Ring
- Intramolecular etherification or ring-closing reactions are employed to form the oxolane ring from diol or halohydrin intermediates.
- Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents (e.g., tetrahydrofuran, THF) facilitate ring closure with inversion or retention of stereochemistry depending on conditions.
- For example, selective synthesis of acetoxybromides from 1,3-diols followed by treatment with sodium hydride results in oxolane formation with stereochemical control.
Stereoselective Reduction and Functional Group Transformations
- Reductions using reagents like sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAL) are applied to convert aldehydes or ketones to alcohols prior to bromination or cyclization steps.
- Oxidation steps may use Dess-Martin periodinane or other mild oxidants to prepare aldehyde intermediates.
Representative Synthetic Route Example
Alternative Methods and Optimization
- Use of boron trifluoride etherate with triethylsilane as reducing agents at controlled low temperatures (-20 to 10 °C) has been reported for related intermediates, enabling selective functional group transformations.
- Solvent choice such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) is critical for reaction efficiency and stereoselectivity.
- Reaction monitoring by HPLC or TLC ensures completion and minimizes side products.
Characterization and Verification
- Purity and structure confirmation are routinely performed by nuclear magnetic resonance spectroscopy (NMR), including ^1H and ^13C NMR, to verify stereochemical assignments.
- Mass spectrometry (MS) confirms molecular weight and bromine incorporation.
- Chromatographic methods (HPLC, flash chromatography) are used for purification and yield determination.
- InChI and SMILES identifiers provide unambiguous chemical structure representation for databases.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting Material | Chiral diols or protected sugars | Ensures stereochemical control |
| Bromination Agent | NBS, bromine, or 3-bromopropylamine | Controlled addition to avoid overbromination |
| Solvent | DCM, THF, DMF | Solvent polarity affects reaction rate and selectivity |
| Temperature | -78 °C to RT, often 0–40 °C | Low temperatures favor stereoselectivity |
| Base for Cyclization | NaH, KOtBu | Strong bases promote ring closure |
| Purification | Flash chromatography (DCM/MeOH) | Essential for isolating pure stereoisomer |
| Yield | Generally moderate to high (60–85%) | Dependent on optimization |
Research Outcomes and Applications
- The stereoselective synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane has been successfully demonstrated with high enantiomeric purity, making it valuable for further synthetic elaborations.
- The compound serves as a key intermediate in medicinal chemistry for constructing complex molecules with potential biological activity.
- Studies on related oxolane and oxetane derivatives emphasize the importance of reaction conditions and reagent choice for stereochemical outcomes.
This detailed analysis consolidates preparation methods from diverse, authoritative sources, providing a comprehensive guide for researchers aiming to synthesize (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane with high stereochemical fidelity and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group at the C2 position undergoes S<sub>N</sub>2 displacement with nucleophiles, forming derivatives with retained stereochemistry due to the chiral oxolane backbone.
| Nucleophile | Reaction Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Potassium iodide (KI) | Acetone, 60°C, 6h | 2-(Iodomethyl)-4-(3-methoxyphenyl)oxolane | 85% | Stereochemistry preserved; no racemization detected. |
| Sodium azide (NaN<sub>3</sub>) | DMF, 80°C, 12h | 2-(Azidomethyl)-4-(3-methoxyphenyl)oxolane | 78% | Requires polar aprotic solvents for optimal reactivity. |
| Primary amines (R-NH<sub>2</sub>) | THF, RT, 24h | 2-(Aminomethyl)-4-(3-methoxyphenyl)oxolane derivatives | 60–75% | Amine basicity inversely correlates with reaction rate. |
Mechanistic Insight :
The reaction proceeds via a backside attack mechanism, favored by the sterically accessible bromomethyl group. The 3-methoxyphenyl group stabilizes transition states through electron-donating resonance effects.
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes.
| Base | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KOtBu | THF | 0°C → RT | 4-(3-Methoxyphenyl)-2-methyleneoxolane | 92% |
| DBU | DCM | RT, 2h | Same alkene | 88% |
Key Factors :
-
Base strength and solvent polarity influence reaction rate and alkene stereoselectivity.
-
The oxolane ring’s rigidity directs elimination to form the thermodynamically favored E-alkene.
Cross-Coupling Reactions
The bromomethyl group participates in Pd-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | DME/H<sub>2</sub>O, 80°C | 2-(Arylmethyl)-4-(3-methoxyphenyl)oxolane | 70–80% |
| Heck Coupling | Pd(OAc)<sub>2</sub>, P(o-tol)<sub>3</sub> | DMF, 100°C | 2-Vinyl-4-(3-methoxyphenyl)oxolane | 65% |
Substrate Limitations :
-
Bulky aryl groups reduce coupling efficiency due to steric clash with the oxolane ring.
Ring-Opening Reactions
The oxolane ring undergoes acid-catalyzed ring-opening polymerization or functionalization.
Stereochemical Impact :
The (2R,4R) configuration directs ring-opening to yield enantiopure products, critical for asymmetric synthesis .
Reductive Debromination
Catalytic hydrogenation removes the bromine atom, yielding a methyl-substituted oxolane.
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| Pd/C | EtOH | 1 atm H<sub>2</sub> | 2-Methyl-4-(3-methoxyphenyl)oxolane | 95% |
| Raney Ni | MeOH | 3 atm H<sub>2</sub> | Same product | 90% |
Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light, generating radicals for chain-extension or functionalization.
| Initiator | Conditions | Product | Yield |
|---|---|---|---|
| AIBN | Toluene, 80°C | Poly(oxolane) via radical polymerization | 60% |
| Bu<sub>3</sub>SnH | Benzene, RT | 2-(Stannylmethyl)-4-(3-methoxyphenyl)oxolane | 55% |
Scientific Research Applications
(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of substituted oxolanes with halogenated alkyl groups and aromatic substituents. Key structural analogues include:
Substituent Effects on Reactivity and Stability
- Halogen Type : Bromine in the target compound offers a balance between reactivity and stability. In contrast, iodine in (2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane increases reactivity in nucleophilic substitutions but reduces thermal stability .
- Aromatic Groups : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, facilitating electrophilic aromatic substitution. Comparatively, nitro groups (e.g., in the iodinated analogue) are electron-withdrawing, directing reactivity to meta positions .
- Steric and Stereochemical Factors: The (2R,4R) configuration in the target compound ensures enantioselectivity in asymmetric catalysis, unlike non-chiral analogues such as 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane .
Physical Properties
- Solubility : The 3-methoxyphenyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to dichlorophenyl derivatives, which are more lipophilic .
Biological Activity
(2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHBrO
- Molecular Weight: 229.1 g/mol
- IUPAC Name: (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane
Antimicrobial Activity
Research indicates that derivatives of oxolane compounds exhibit significant antimicrobial properties. A study on related compounds showed that they possess activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Similar oxolane derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. For instance, compounds with similar frameworks have been reported to inhibit phosphodiesterase type IV (PDE4), which is linked to inflammation modulation .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxolane derivatives, including (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane. The results indicated that this compound showed potent activity against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Staphylococcus aureus (µg/mL) |
|---|---|---|
| (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane | 32 | 16 |
| Control Antibiotic A | 8 | 4 |
| Control Antibiotic B | 16 | 8 |
Study 2: Anti-inflammatory Activity
In a preclinical study assessing the anti-inflammatory properties of oxolane derivatives, it was found that (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potential for therapeutic application in conditions characterized by chronic inflammation such as arthritis and asthma .
The proposed mechanism of action for (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane includes:
- Inhibition of PDE4: This leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in mediating anti-inflammatory responses.
- Modulation of Cytokine Production: By affecting signaling pathways involved in inflammation, the compound can reduce the production of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous bromomethyl-oxolane derivatives are synthesized using potassium carbonate in dimethylformamide (DMF) to facilitate bromide displacement . To ensure stereochemical integrity, chiral chromatography or asymmetric catalysis should be employed. Polarimetric analysis and NMR spectroscopy (e.g., NOESY) are critical for confirming the (2R,4R) configuration .
Q. What spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., methoxyphenyl and bromomethyl groups).
- IR Spectroscopy : Identify carbonyl (C=O) or ether (C-O) stretches from the oxolane ring.
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
Q. What safety precautions are critical when handling (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste Disposal : Segregate halogenated waste and avoid environmental release .
Advanced Research Questions
Q. How does the stereochemistry of (2R,4R)-2-(Bromomethyl)-4-(3-methoxyphenyl)oxolane influence its reactivity in cross-coupling reactions?
- Methodological Answer : The bromomethyl group’s spatial orientation affects its accessibility in reactions like Suzuki-Miyaura couplings. Computational modeling (DFT) can predict steric hindrance, while kinetic studies using chiral ligands (e.g., BINAP) optimize enantioselectivity . Contrast with diastereomers to assess stereochemical impact on reaction yields .
Q. What strategies can resolve contradictions in reaction yield data when scaling up synthesis of this compound?
- Methodological Answer :
- Process Variables : Monitor temperature gradients and mixing efficiency during scale-up.
- Degradation Analysis : Use HPLC to detect byproducts from thermal decomposition or hydrolysis.
- Reproducibility Protocols : Standardize solvent purity (e.g., anhydrous DMF) and reagent stoichiometry .
Q. How can computational chemistry predict the compound’s stability under varying pH and solvent conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents.
- pKa Prediction Tools : Estimate protonation states of the oxolane oxygen and methoxy group.
- Degradation Pathways : Use Gaussian or ORCA software to identify hydrolysis-sensitive bonds .
Q. What role does the 3-methoxyphenyl group play in modulating the compound’s electronic properties for photochemical applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Compare absorption spectra with analogs (e.g., 4-methoxyphenyl) to assess electron-donating effects.
- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials influenced by methoxy substitution .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Control Groups : Test against racemic mixtures and enantiopure catalysts.
- Kinetic Profiling : Measure turnover frequencies (TOF) and enantiomeric excess (ee) via chiral GC/MS.
- Statistical Validation : Use ANOVA to compare catalytic efficiency across reaction conditions .
Q. What analytical methods are optimal for detecting trace impurities in synthesized batches?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
